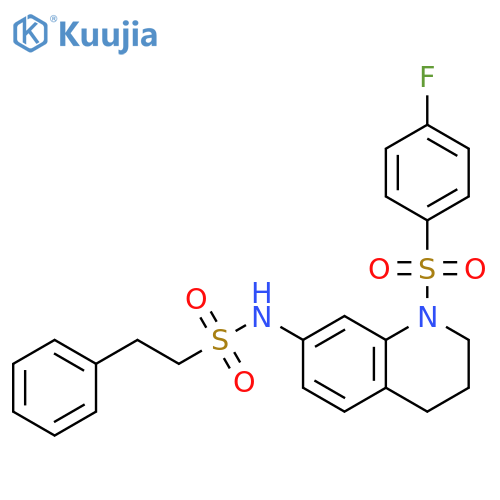

Cas no 951573-11-8 (N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide)

951573-11-8 structure

商品名:N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide

CAS番号:951573-11-8

MF:C23H23FN2O4S2

メガワット:474.568126916885

CID:5514812

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzeneethanesulfonamide, N-[1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-7-quinolinyl]-

- N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide

-

- インチ: 1S/C23H23FN2O4S2/c24-20-9-12-22(13-10-20)32(29,30)26-15-4-7-19-8-11-21(17-23(19)26)25-31(27,28)16-14-18-5-2-1-3-6-18/h1-3,5-6,8-13,17,25H,4,7,14-16H2

- InChIKey: CTPKCBPDMUGKCD-UHFFFAOYSA-N

- ほほえんだ: C1(CCS(NC2=CC3=C(C=C2)CCCN3S(C2=CC=C(F)C=C2)(=O)=O)(=O)=O)=CC=CC=C1

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2052-0150-2μmol |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-3mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-15mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-5μmol |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-40mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-25mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-50mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-10mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-5mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2052-0150-4mg |

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenylethane-1-sulfonamide |

951573-11-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

951573-11-8 (N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-phenylethane-1-sulfonamide) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量